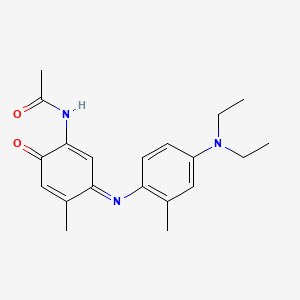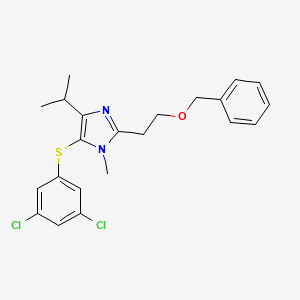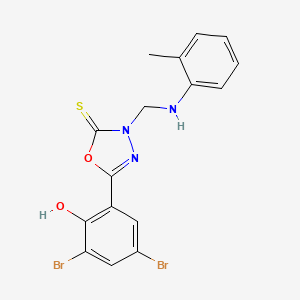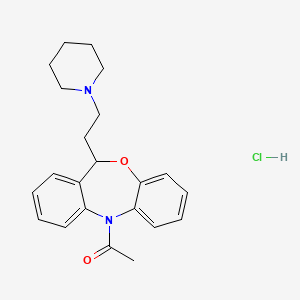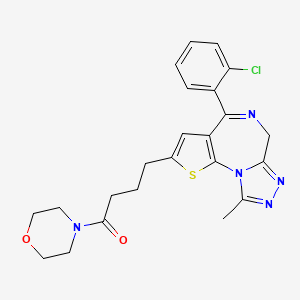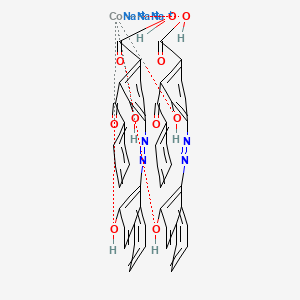
6-Chloro-4-(2-(diethylamino)ethyl)-2H-1,4-benzoxazin-3(4H)-one monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of EINECS 257-078-6 involves several synthetic routes and reaction conditions. One common method is the reaction of dimethylamine with a naphthacene derivative under controlled conditions. Industrial production methods often involve large-scale synthesis using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
EINECS 257-078-6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the naphthacene ring, often using halogenating agents or nucleophiles. Common reagents and conditions used in these reactions include acids, bases, solvents like methanol or ethanol, and catalysts to enhance reaction rates.
Aplicaciones Científicas De Investigación
EINECS 257-078-6 has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of EINECS 257-078-6 involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
EINECS 257-078-6 can be compared with other similar compounds, such as:
Tetracycline: Another naphthacene derivative with similar structural features but different biological activities.
Doxycycline: A related compound with enhanced stability and broader spectrum of activity.
Propiedades
Número CAS |
51244-42-9 |
|---|---|
Fórmula molecular |
C14H20Cl2N2O2 |
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
6-chloro-4-[2-(diethylamino)ethyl]-1,4-benzoxazin-3-one;hydrochloride |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c1-3-16(4-2)7-8-17-12-9-11(15)5-6-13(12)19-10-14(17)18;/h5-6,9H,3-4,7-8,10H2,1-2H3;1H |
Clave InChI |
WAIXCVQVKNMSPB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1C(=O)COC2=C1C=C(C=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


